Methyl 5-bromo-5-phenylpentanoate

Catalog No.
S6623317
CAS No.
263750-46-5
M.F
C12H15BrO2
M. Wt
271.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-5-phenylpentanoate

CAS Number

263750-46-5

Product Name

Methyl 5-bromo-5-phenylpentanoate

IUPAC Name

methyl 5-bromo-5-phenylpentanoate

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

InChI

InChI=1S/C12H15BrO2/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

VFDHOEUTMYIPMF-UHFFFAOYSA-N

SMILES

COC(=O)CCCC(C1=CC=CC=C1)Br

Canonical SMILES

COC(=O)CCCC(C1=CC=CC=C1)Br

Methyl 5-bromo-5-phenylpentanoate is an organic compound characterized by the presence of a bromine atom and a phenyl group attached to a pentanoate structure. Its chemical formula is C12H13BrO2C_{12}H_{13}BrO_2, and it has a molecular weight of approximately 271.14 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, which include a bromine substituent that can participate in various

Methyl 5-bromo-5-phenylpentanoate can undergo several chemical transformations:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Elimination Reactions: Under certain conditions, it may undergo elimination reactions to yield alkenes.
  • Dibromination: The compound can be further brominated to form methyl 5,5-dibromo-5-phenylpentanoate, which has been synthesized with high efficiency using N-bromosuccinimide in the presence of a catalyst .

Methyl 5-bromo-5-phenylpentanoate can be synthesized through various methods:

  • Bromination of Methyl 5-phenylpentanoate: This method involves the reaction of methyl 5-phenylpentanoate with N-bromosuccinimide in an organic solvent, yielding the brominated product in good yields .
  • Esterification Reactions: The compound can also be synthesized through esterification of 5-bromo-5-phenylpentanoic acid with methanol in the presence of an acid catalyst.

Methyl 5-bromo-5-phenylpentanoate has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be used in the development of polymers or other materials due to their unique properties.

Several compounds share structural similarities with methyl 5-bromo-5-phenylpentanoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-bromo-5-phenylpentanoateContains a bromine atom and phenyl groupUnique for its specific substitution pattern
Methyl 5-bromo-valerateShorter carbon chain without phenyl groupLacks phenyl substituent, affecting reactivity
Methyl 3-bromo-3-phenylbutanoateSimilar bromination but different positionDifferent positional isomer affecting properties
Methyl 4-bromo-4-methylpentanoateContains a methyl group instead of phenylAlters steric hindrance and electronic properties

Methyl 5-bromo-5-phenylpentanoate stands out due to its specific structural arrangement, which influences its reactivity and potential applications compared to other similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

270.02554 g/mol

Monoisotopic Mass

270.02554 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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